4-fluoro-2-nitro-N-(2-phenoxyethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-fluoro-2-nitro-N-(2-phenoxyethyl)aniline” is a chemical compound with the CAS Number: 1775892-27-7 . It has a molecular weight of 276.27 . The IUPAC name for this compound is N-(4-fluoro-2-nitrophenyl)-N-(2-phenoxyethyl)amine .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C14H13FN2O3/c15-11-6-7-13(14(10-11)17(18)19)16-8-9-20-12-4-2-1-3-5-12/h1-7,10,16H,8-9H2
. This code represents the molecular structure of the compound.
Scientific Research Applications
Synthetic Methodology and Spectroscopic Properties
A new synthetic method involving the SNAr coupling of 4-fluoronitrobenzene to arylamines, followed by the reduction of the nitro groups, has been developed. This approach facilitates the preparation of aniline oligomers characterized by NMR, UV-Vis-NIR, IR, and mass spectroscopies. The method's versatility is demonstrated by the synthesis and characterization of tetramers in the leucoemeraldine and emeraldine oxidation states, highlighting the compound's significance in materials science (Kulszewicz-Bajer, Różalska, & Kuryłek, 2004).
Spectroscopic and Theoretical Insights
Spectroscopic studies, supported by density functional and ab initio theoretical calculations, provide insights into the vibrational, geometrical, and electronic properties of N-(2-phenoxyethyl)aniline and its derivatives. These studies reveal the importance of the gauche conformation for molecular stability and detail the vibrational behavior changes with temperature, offering valuable information for understanding molecular interactions and properties (Finazzi et al., 2003).
High-Temperature Electro-Optics
The compound's derivative has been utilized in synthesizing high molecular weight polycarbonate with significant thermal stability. These materials, soluble in common organic solvents, form high-quality films suitable for poling and electro-optic analysis, indicating potential applications in advanced electro-optic devices and materials (Suresh et al., 2003).
Amination of Aryl Fluorosulfonates
Amination techniques involving aryl fluorosulfonates have been explored, showing the compound's relevance in forming new C–N bonds. This research provides a foundation for developing commercial amination reactions of phenolic raw materials, suggesting its importance in synthetic organic chemistry (Hanley et al., 2016).
Electrochromic Materials Development
The compound has been used in creating novel electrochromic materials showing outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region. These properties highlight the compound's potential in developing new electrochromic devices (Li et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
4-fluoro-2-nitro-N-(2-phenoxyethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3/c15-11-6-7-13(14(10-11)17(18)19)16-8-9-20-12-4-2-1-3-5-12/h1-7,10,16H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSFCMPYGFSQKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.